1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H8BrFN2O and a molecular weight of 247.07 g/mol It is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 3rd position of the pyridine ring, and an azetidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-3-fluoropyridine.
Formation of Azetidin-3-ol: The next step involves the formation of the azetidin-3-ol ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The azetidin-3-ol moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be employed.
Reduction Reactions: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can yield ketones or alcohols, respectively.
Scientific Research Applications
1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and interactions.
Industry: The compound can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific bioactive derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-fluoropyridine: A precursor in the synthesis of 1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol.
3-fluoropyridine: Another related compound with similar structural features.
Azetidin-3-ol: The azetidinone moiety present in the compound.
Uniqueness
This compound is unique due to the combination of the bromine and fluorine substituents on the pyridine ring and the presence of the azetidin-3-ol moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various scientific research applications .
Properties
CAS No. |
1702850-34-7 |
---|---|
Molecular Formula |
C8H8BrFN2O |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.